1,3-Dimethyl-3-butenyl salicylate
Description
Contextualization within the Broader Salicylate (B1505791) Family of Compounds
The salicylate family is perhaps most famously represented by acetylsalicylic acid, commonly known as aspirin (B1665792). However, the family extends far beyond this singular example, encompassing a wide array of esters with diverse alcohol moieties. These esters, including well-known examples like methyl salicylate (the characteristic scent of wintergreen) and benzyl (B1604629) salicylate, are integral components in the fragrance and flavor industries. nih.govperfumerflavorist.com The structural variations within the salicylate family, particularly in the ester side chain, give rise to a broad spectrum of chemical and physical properties, as well as distinct organoleptic profiles. perfumerflavorist.com
1,3-Dimethyl-3-butenyl salicylate, with its branched and unsaturated butenyl side chain, represents a more complex structure compared to the simple alkyl salicylates. This complexity in the alcohol portion of the molecule is a key determinant of its unique chemical identity and potential functionalities.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 4-methylpent-4-en-2-yl 2-hydroxybenzoate |
| CAS Number | 80118-10-1 |
| Molecular Formula | C13H16O3 |
| Molecular Weight | 220.26 g/mol |
| Predicted XlogP | 4.5 |
| Predicted Boiling Point | 304.00 to 307.00 °C @ 760.00 mm Hg |
| Predicted Vapor Pressure | 0.000450 mmHg @ 25.00 °C |
| Predicted Flash Point | 250.00 °F TCC (121.10 °C) |
| Solubility | Soluble in alcohol, Insoluble in water |
This table presents predicted data for this compound.
Rationale for Academic Investigation of Alkenyl Salicylate Esters
The academic and industrial interest in salicylate esters with complex alcohol side chains, such as alkenyl salicylates, is driven by several factors. A primary motivation is the quest for novel fragrance compounds with unique and desirable scent profiles. The structure of the alcohol moiety plays a crucial role in determining the odor characteristics of the ester. Research into branched-chain saturated aliphatic alcohol esters of salicylic (B10762653) acid has shown that these modifications can lead to valuable perfume properties, including high persistence of the scent. researchgate.net The introduction of unsaturation, as seen in an alkenyl group, adds another layer of structural diversity, potentially leading to new and interesting fragrances.
Furthermore, the toxicokinetic properties of salicylate esters are heavily influenced by the structure of the alcohol group. nih.gov Studies have shown that variations in chain length and branching of the alcohol moiety can significantly affect how these compounds are absorbed, distributed, metabolized, and excreted in biological systems. nih.gov This has important implications for the safety assessment of these compounds when used in consumer products. Therefore, academic investigation into complex alkenyl salicylate esters like this compound is crucial for understanding their metabolic fate and ensuring their safe use.
Overview of Current Research Gaps and Opportunities for Complex Salicylate Structures
Despite the broad interest in salicylate esters, there is a noticeable gap in the academic literature specifically concerning this compound. While general methods for the synthesis of salicylate esters, such as the esterification of salicylic acid with the corresponding alcohol, are well-established, specific studies detailing the synthesis and characterization of this particular compound are scarce. scribd.com
The exploration of photochemical methods for the synthesis of sterically hindered salicylate esters presents an opportunity for developing efficient routes to complex structures like this compound. nih.govelsevierpure.com These methods could offer advantages over traditional synthesis approaches, particularly for creating novel derivatives.
A significant research opportunity lies in the detailed characterization of the biological activity of this compound. While the anti-inflammatory and other biological activities of salicylic acid and its simpler derivatives are well-documented, the influence of a complex, unsaturated side chain on these properties remains largely unexplored. sciepub.comresearchgate.net Investigating the potential biological activities of this compound could uncover new therapeutic applications.
Moreover, there is a need for comprehensive studies on the sensory properties and performance of complex alkenyl salicylates in fragrance applications. Understanding the structure-odor relationships in this subclass of salicylates could lead to the design of new fragrance ingredients with enhanced stability, linearity, and blooming effects in various consumer products. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
80118-10-1 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
4-methylpent-4-en-2-yl 2-hydroxybenzoate |
InChI |
InChI=1S/C13H16O3/c1-9(2)8-10(3)16-13(15)11-6-4-5-7-12(11)14/h4-7,10,14H,1,8H2,2-3H3 |
InChI Key |
VBOJHXQVOIZGQO-UHFFFAOYSA-N |
SMILES |
CC(CC(=C)C)OC(=O)C1=CC=CC=C1O |
Canonical SMILES |
CC(CC(=C)C)OC(=O)C1=CC=CC=C1O |
Other CAS No. |
80118-10-1 |
Synonyms |
1,3-dimethyl-3-butenyl salicylate |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Dimethyl 3 Butenyl Salicylate and Analogues
Esterification Pathways and Reaction Conditions
The most direct route to 1,3-dimethyl-3-butenyl salicylate (B1505791) is the esterification of salicylic (B10762653) acid with 1,3-dimethyl-3-buten-2-ol. This reaction requires careful control of conditions to favor the desired product.
The classic method for this transformation is the Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst. ma.eduwvu.edu In this case, salicylic acid is heated with 1,3-dimethyl-3-buten-2-ol, typically with a catalyst like concentrated sulfuric acid or hydrochloric acid. youtube.commasterorganicchemistry.com
The reaction mechanism proceeds through several equilibrium steps:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the salicylic acid, making the carbonyl carbon significantly more electrophilic. ma.educhegg.com
Nucleophilic Attack: The hydroxyl group of 1,3-dimethyl-3-buten-2-ol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate. chegg.com
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyls of the carboxylic acid group.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group, regenerating the carbonyl double bond. ma.edu
Deprotonation: The catalyst is regenerated by the removal of a proton from the remaining carbonyl oxygen, yielding the final ester product, 1,3-dimethyl-3-butenyl salicylate.
A primary challenge in this specific synthesis is the tertiary and allylic nature of 1,3-dimethyl-3-buten-2-ol. Under strong acidic and high-temperature conditions, the alcohol is prone to side reactions, such as dehydration to form dienes or rearrangement of the carbocation intermediate.
To maximize the yield of the desired ester and minimize side reactions, optimization of the reaction conditions is crucial. Key parameters that can be adjusted include the choice of catalyst, reactant ratio, temperature, and water removal.
Catalytic Systems: While strong mineral acids are effective, they can be corrosive and difficult to remove from the reaction mixture. dergipark.org.tr Modern approaches often utilize solid acid catalysts such as zeolites (e.g., Hβ, HZSM5), sulfonated resins (e.g., Lewatit MonoPlus S-100), or silica-supported sulfonic acid (SiO₂–SO₃H). dergipark.org.trresearchgate.netnih.gov These heterogeneous catalysts offer advantages like easier separation, potential for recycling, and sometimes higher selectivity, which reduces the formation of unwanted byproducts. nih.gov
Reaction Parameters: The Fischer esterification is an equilibrium-controlled process. ma.edu To shift the equilibrium toward the product side, several strategies can be employed:
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, likely the alcohol), can drive the reaction to completion. wvu.edumasterorganicchemistry.com
Removal of Water: As water is a product of the reaction, its continuous removal shifts the equilibrium towards the ester. This is commonly achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene) or by adding a dehydrating agent to the reaction mixture. masterorganicchemistry.comquizlet.com
Temperature and Time: The reaction temperature is a critical factor. It must be high enough to achieve a reasonable reaction rate but low enough to prevent the degradation of the sensitive allylic alcohol. Reaction times are typically monitored until equilibrium is reached, which can range from a few hours to over 12 hours depending on the catalyst and temperature. wikipedia.org
Below is a table summarizing the impact of different catalytic systems and conditions on similar esterification reactions, which can inform the synthesis of this compound.
| Catalyst | Alcohol | Key Condition | Reported Yield/Conversion | Reference |
|---|---|---|---|---|
| Concentrated H₂SO₄ | Methanol | Excess methanol, reflux for 75 mins | Good for lab-scale synthesis | ma.edu |
| Zeolite Hβ | Dimethyl Carbonate | Reaction at 423 K | >90% conversion | dergipark.org.tr |
| Lewatit MonoPlus S-100 (Ion-Exchange Resin) | n-Amyl Alcohol | Optimized temperature and molar ratio | Kinetic models developed for optimization | dergipark.org.tr |
| SiO₂–SO₃H | Methanol | Microwave irradiation (850 W), 40 mins | 94% yield | nih.gov |
Exploration of Alternative Synthetic Routes to Alkenyl Salicylate Esters
Beyond direct esterification, other synthetic methodologies can be adapted to construct alkenyl salicylate esters, offering alternative pathways that may provide better control over the final structure.
The Wittig reaction is a powerful tool for creating carbon-carbon double bonds with high regioselectivity, making it an attractive, albeit indirect, route for synthesizing specific alkenyl side chains. libretexts.orgnih.gov A plausible retrosynthetic analysis for this compound would disconnect the ester linkage first, leading to salicylic acid and 1,3-dimethyl-3-buten-2-ol. The alcohol could then be synthesized via a Grignard reaction.
Alternatively, a Wittig-based approach could be used to construct the butenyl chain on a precursor molecule. A possible synthetic pathway is as follows:
Preparation of the Phosphonium (B103445) Ylide: A suitable phosphonium ylide is prepared, for example, from 2-bromopropane (B125204) and triphenylphosphine, followed by deprotonation with a strong base like butyllithium. youtube.com
Preparation of the Carbonyl Compound: A keto-ester, such as ethyl 3-oxobutanoate (ethyl acetoacetate), could serve as the carbonyl component.
Wittig Reaction: The phosphonium ylide would react with the ketone of ethyl acetoacetate (B1235776) to form an alkene, yielding ethyl 3,3-dimethyl-2-butenoate.
Reduction and Transesterification: The resulting α,β-unsaturated ester could then be selectively reduced at the ester group to the corresponding allylic alcohol. This alcohol could then be esterified with salicylic acid as described in section 2.1.
This multi-step approach, while more complex, offers precise control over the placement of the double bond, a key advantage of the Wittig reaction. libretexts.org
Salicylic acid is a bifunctional molecule, possessing both a carboxylic acid group and a phenolic hydroxyl group. In many reactions, this can lead to a mixture of products. Chemoselective esterification, which targets only the carboxylic acid group, is therefore highly desirable. While protecting the phenolic hydroxyl group is a classic strategy, modern enzymatic methods offer a more elegant solution.
Enzymatic catalysis, particularly with lipases like Candida antarctica lipase (B570770) B (CalB), has been shown to be highly selective for the esterification of the carboxylic acid group in the presence of a phenol. These reactions are typically carried out under very mild conditions (room temperature, neutral pH), which helps to prevent side reactions like the dehydration of sensitive alcohols. This method avoids the need for protection-deprotection steps, leading to a more efficient and environmentally friendly process.
Synthesis of Isomeric and Analogous Salicylate Derivatives
The synthetic methods described can be readily adapted to produce a wide range of isomeric and analogous salicylate derivatives. This is achieved by varying the structure of either the salicylic acid precursor or the alcohol reactant.
Varying the Salicylic Acid Moiety: Instead of salicylic acid, substituted derivatives such as 3-methylsalicylic acid or 5-chlorosalicylic acid can be used. This allows for the introduction of different functional groups onto the aromatic ring of the final ester.
Varying the Alcohol Moiety: A vast array of analogues can be created by using different alcohols in the esterification reaction. For instance, using isomeric butenols (e.g., 2-methyl-3-buten-2-ol) would result in isomeric esters. The use of other saturated or unsaturated alcohols leads to a diverse family of salicylate esters, each with potentially unique properties. For example, the reaction of salicylic acid with isoamyl alcohol produces isoamyl salicylate, a well-known fragrance compound. dergipark.org.tr
The table below illustrates the synthesis of various salicylate analogues by pairing different acid and alcohol precursors.
| Salicylate Ester Product | Acid Precursor | Alcohol Precursor |
|---|---|---|
| Methyl Salicylate | Salicylic Acid | Methanol |
| Isoamyl Salicylate | Salicylic Acid | Isoamyl Alcohol (3-Methyl-1-butanol) |
| 3-Methylbenzyl Salicylate | Salicylic Acid | 3-Methylbenzyl Alcohol |
| 1,3-Dimethyl-3-butenyl 3-Methylsalicylate | 3-Methylsalicylic Acid | 1,3-Dimethyl-3-buten-2-ol |
| Ethyl Salicylate | Salicylic Acid | Ethanol |
Directed Synthesis of Positional Isomers (e.g., 3-methyl-2-butenyl (B1208987) salicylate)
The directed synthesis of positional isomers of alkenyl salicylates is well-documented, particularly for 3-methyl-2-butenyl salicylate, also known as prenyl salicylate. This isomer is valued in the fragrance industry for its warm, floral, and slightly metallic scent. perfumiarz.comthegoodscentscompany.com
The most common method for the synthesis of 3-methyl-2-butenyl salicylate is the direct esterification of salicylic acid with 3-methyl-2-buten-1-ol (B147165) (prenol). This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires heating to drive the reaction to completion. google.com
Another approach is transesterification, where a lower alkyl salicylate, such as methyl salicylate, is reacted with prenol in the presence of a suitable catalyst. google.com This method can be advantageous when direct esterification is sluggish or leads to side products.
The Claisen rearrangement offers an alternative, albeit indirect, route. wikipedia.orgorganic-chemistry.orgyoutube.com The O-prenylation of salicylic acid would yield allyl aryl ether. Subsequent heating would induce a nih.govnih.gov-sigmatropic rearrangement to afford C-prenylated salicylic acid derivatives. While this method primarily leads to alkylation of the phenolic ring, it highlights a powerful tool for creating C-C bonds in salicylate systems.
Table 2: Synthetic Routes to 3-Methyl-2-butenyl Salicylate
| Method | Reactants | Catalyst/Conditions | Reference |
| Direct Esterification | Salicylic acid, 3-methyl-2-buten-1-ol | H₂SO₄, heat | google.com |
| Transesterification | Methyl salicylate, 3-methyl-2-buten-1-ol | Tin-based catalysts | google.com |
Derivatization and Integration into Complex Organic Architectures
Salicylate derivatives, including unsaturated variants like this compound, serve as versatile building blocks in the synthesis of more complex organic molecules. Their bifunctional nature, possessing both a carboxylic ester and a phenolic hydroxyl group (or a masked version thereof), allows for a wide range of chemical transformations.
Utilization as a Building Block in Multi-Step Chemical Synthesis
The alkenyl side chain of this compound provides a reactive handle for a variety of synthetic transformations, enabling its integration into larger, more complex structures. Potential reactions include:
Olefin Metathesis: Cross-metathesis with other olefins can be used to elaborate the side chain, introducing new functional groups or extending the carbon skeleton.
Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods can transform the double bond into carbonyl functionalities, which can then be used in subsequent C-C bond-forming reactions.
Addition Reactions: The double bond can undergo various addition reactions, such as hydrogenation, halogenation, or epoxidation, to introduce new stereocenters and functional groups.
While specific examples utilizing this compound as a building block are not prevalent in the literature, the reactivity patterns of similar unsaturated esters suggest its potential in the synthesis of natural products and other complex targets.
Investigation of Pathways to Xanthone (B1684191) Derivatives and Other Polycyclic Systems from Methyl Salicylate Precursors
A significant application of salicylate precursors, particularly methyl salicylate, is in the synthesis of xanthones, a class of oxygenated heterocyclic compounds with diverse biological activities. Several synthetic strategies have been developed to construct the xanthone scaffold from salicylates.
One common approach involves the Ullmann condensation or related copper-catalyzed coupling of a salicylate with a halobenzene derivative, followed by an intramolecular Friedel-Crafts acylation to close the pyranone ring.
More recently, methods involving the reaction of salicylates with diaryliodonium salts have been developed as an efficient route to xanthones. These reactions can proceed via a tandem etherification-acylation sequence.
Another powerful method is the benzophenone (B1666685) route , where a substituted benzophenone is synthesized first, often from a salicylic acid derivative and a phenol, followed by cyclization to form the xanthone core. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is often employed to promote this cyclization.
These methodologies demonstrate the utility of the salicylate framework as a key synthon for the construction of complex, biologically relevant polycyclic systems.
Table 3: Methods for Xanthone Synthesis from Salicylate Precursors
| Method | Key Transformation | Typical Reagents |
| Ullmann Condensation/Friedel-Crafts Acylation | Intermolecular etherification followed by intramolecular acylation. | Copper catalysts, strong acids. |
| Diaryl Ether Synthesis and Cyclization | Formation of a diaryl ether followed by cyclization. | Various coupling reagents, dehydrating agents. |
| Benzophenone Route | Formation of a benzophenone intermediate followed by cyclization. | Eaton's reagent, strong acids. |
Advanced Spectroscopic and Analytical Characterization Techniques for Structural and Conformational Analysis
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of 1,3-Dimethyl-3-butenyl salicylate (B1505791), providing an accurate determination of its molecular weight and invaluable information about its fragmentation patterns. The monoisotopic mass of 1,3-Dimethyl-3-butenyl salicylate (C13H16O3) is 220.10994 Da. uni.lu This level of precision is crucial for confirming the elemental composition and distinguishing it from isobaric interferences.
Ion mobility-mass spectrometry (IM-MS) introduces an additional dimension of separation based on the size, shape, and charge of an ion as it traverses a gas-filled drift tube. The resulting parameter, the collision cross section (CCS), is a rotationally averaged area of the ion and provides a unique physicochemical fingerprint. nih.govnih.gov This technique is increasingly used to assist in the identification of small molecules. arxiv.orgresearchgate.net For this compound, predicted CCS values can be calculated for various adducts, offering insights into their gas-phase conformations. uni.lu The comparison of experimentally measured CCS values with these predicted values can significantly enhance the confidence in structural assignments, especially when dealing with complex mixtures or isomeric species. nih.govyoutube.com
The accuracy of CCS prediction is dependent on the computational method used, with some approaches achieving an accuracy of approximately 3.0% relative to experimental values. nih.gov The use of multiple adducts in CCS analysis can greatly improve the specificity of identification. arxiv.orgresearchgate.net
Below is a table of predicted collision cross section values for various adducts of this compound, calculated using CCSbase. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 221.11722 | 149.7 |
| [M+Na]+ | 243.09916 | 155.7 |
| [M-H]- | 219.10266 | 151.9 |
| [M+NH4]+ | 238.14376 | 167.4 |
| [M+K]+ | 259.07310 | 153.9 |
| [M+H-H2O]+ | 203.10720 | 143.9 |
| [M+HCOO]- | 265.10814 | 169.6 |
| [M+CH3COO]- | 279.12379 | 188.2 |
| [M+Na-2H]- | 241.08461 | 151.0 |
| [M]+ | 220.10939 | 150.6 |
| [M]- | 220.11049 | 150.6 |
m/z: mass-to-charge ratio of the adduct uni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the assembly of the molecular framework.
In the ¹H NMR spectrum of a related compound, 3,3-dimethyl-1-butene, the vinyl protons exhibit characteristic chemical shifts and coupling constants (J(A,B)=17.5 Hz, J(A,C)=10.4 Hz, J(B,C)=1.7 Hz), which would be comparable to the terminal vinyl group in this compound. chemicalbook.com The aromatic protons of the salicylate ring typically appear as a complex pattern of a doublet, triplet, triplet, and doublet. youtube.com The hydroxyl proton of salicylates gives a broad singlet, often in the downfield region around 10-11 ppm. youtube.com
The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the ester appearing at a characteristic downfield shift. Studies on similar salicylate esters have shown that the chemical shifts of the alkyl chain carbons can be used for identification and quantification. sciepub.com
To definitively assign all proton and carbon signals and to establish through-bond connectivities, a suite of two-dimensional (2D) NMR experiments is employed. farmaceut.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the butenyl chain and the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a direct link between the proton and carbon skeletons of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is particularly useful for connecting the butenyl ester group to the salicylate ring via the ester linkage.
The application of these techniques to related salicylic (B10762653) acid derivatives has been demonstrated to be highly effective in their structural analysis. farmaceut.org
The study of reaction mechanisms involving allylic intermediates can be significantly advanced through NMR spectroscopy. For instance, in cobalt-catalyzed allylic C-H amination reactions, ¹H NMR analysis is used to determine the kinetic isotope effect (KIE) by analyzing the product mixture, which provides insights into the C-H bond cleavage step. nih.gov While not directly studying this compound, these studies on related allylic systems demonstrate the power of NMR in probing reaction intermediates and mechanisms involving allylic radicals. nih.gov
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a rapid and non-destructive method for identifying functional groups and obtaining a unique "molecular fingerprint" of this compound.
FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) of the ester, the C=C double bond of the butenyl group, and the aromatic ring. In related salicylate esters, the hydroxyl stretch is often a broad band, while the carbonyl stretch is a strong, sharp peak. sciepub.comfarmaceut.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=C stretching vibration and the symmetric breathing mode of the aromatic ring are typically strong in the Raman spectrum. The combination of FTIR and Raman data provides a more complete vibrational profile of the molecule. nih.gov
Studies on similar molecules like methyl salicylate have utilized FTIR for identification and quantification. sciepub.comsciepub.com
Advanced Chromatographic Methods for Purity Assessment and Component Separation in Complex Mixtures
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from complex mixtures, such as reaction products or fragrance formulations.
Gas Chromatography (GC): Given the volatility of this compound, gas chromatography is a highly suitable technique for its analysis. When coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), it allows for both quantification and identification. Studies on short-chain alkyl salicylates have demonstrated the effectiveness of GC-FID in achieving full resolution and accurate quantification of components in binary mixtures. sciepub.com
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used, particularly for less volatile or thermally labile impurities that may be present. Different column chemistries and mobile phase compositions can be optimized for the separation of this compound from related compounds.
The use of these advanced chromatographic methods is crucial for quality control and ensuring the chemical integrity of this compound. sciepub.comsciepub.com
Ultra-High-Performance Liquid Chromatography (UHPLC) Coupled with Diode Array Detection (DAD) and Electrospray Ionization-Quadrupole-Time-of-Flight Mass Spectrometry (ESI-qTOF-MS)
The hyphenation of UHPLC with DAD and ESI-qTOF-MS provides a powerful platform for the separation, detection, and structural identification of non-volatile and semi-volatile compounds like this compound.
Detailed Research Findings:
UHPLC systems, utilizing columns with sub-2 µm particle sizes, enable rapid and high-resolution separations. For salicylate derivatives, reversed-phase chromatography is typically employed. The Diode Array Detector (DAD) offers a significant advantage by providing UV-Vis spectra for each eluting peak, which can aid in the preliminary identification and purity assessment of the compound. Salicylates exhibit characteristic UV absorbance maxima that are useful for their detection.
Following UV detection, the eluent is introduced into the ESI-qTOF-MS system. Electrospray ionization is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), as well as adducts with solvent ions (e.g., [M+Na]⁺, [M+HCOO]⁻). The high-resolution and high-mass accuracy capabilities of the qTOF-MS allow for the determination of the elemental composition of the parent ion and its fragment ions, providing a high degree of confidence in the identification of the compound.
While direct studies on this compound are scarce, research on other salicylic acid derivatives in plant extracts demonstrates the utility of this technique. nih.gov For instance, the analysis of salicylic acid conjugates in plant samples using LC-ESI-MS/MS allows for the detection of various derivatives by scanning for precursor ions that yield the characteristic salicylate fragment at m/z 137. nih.gov A similar approach could be applied to identify this compound and related metabolites in complex matrices.
The predicted mass spectral data for this compound (C₁₃H₁₆O₃) indicates a monoisotopic mass of 220.10994 Da. uni.lu The table below illustrates the predicted m/z values for various adducts that would be expected in an ESI-qTOF-MS analysis.
| Adduct | Predicted m/z |
| [M+H]⁺ | 221.11722 |
| [M+Na]⁺ | 243.09916 |
| [M-H]⁻ | 219.10266 |
| [M+NH₄]⁺ | 238.14376 |
| [M+K]⁺ | 259.07310 |
| [M+HCOO]⁻ | 265.10814 |
| Data sourced from PubChem CID 16205339 uni.lu |
Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the precursor ion, would yield structural information about the ester side chain and the salicylate core.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Organic Compound Profiling
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds and is highly suitable for the characterization of this compound, which is noted to be a fragrance agent. thegoodscentscompany.com
Detailed Research Findings:
In GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, which ionizes them, typically using electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio.
The EI process is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern, or mass spectrum, is highly reproducible and serves as a "chemical fingerprint" for a specific compound. This allows for confident identification by comparing the obtained spectrum with spectral libraries such as the NIST Mass Spectral Library.
Studies on the volatile constituents of essential oils, which often contain salicylate esters like methyl salicylate, demonstrate the power of GC-MS for profiling complex mixtures. nih.gov For instance, the analysis of wintergreen essential oil by GC-MS reveals methyl salicylate as the major component, with its identity confirmed by its characteristic mass spectrum and retention time. nih.gov Similarly, GC-MS has been used for the quantitative analysis of methyl and ethyl salicylate in biological fluids after derivatization. sigmaaldrich.com
For this compound, GC-MS analysis would provide its retention index and a unique mass spectrum. The fragmentation pattern would likely show characteristic ions corresponding to the loss of the butenyl group, the entire ester side chain, and fragments of the salicylate ring. While a specific mass spectrum for this compound is not publicly available in spectral databases, analysis of related structures can provide insight. For example, the NIST WebBook contains mass spectra for numerous volatile compounds, including other butene derivatives and salicylates. nist.govnist.gov
The table below outlines typical GC-MS parameters that could be employed for the analysis of this compound, based on methods used for similar volatile compounds.
| Parameter | Typical Value/Condition |
| Column Type | DB-5ms, HP-5ms, or similar non-polar capillary column |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 60 °C, ramp at 5-10 °C/min to 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 40-550 |
Mechanistic Investigations of Chemical Reactivity and Transformations
Unsaturation-Driven Reactivity of the Butenyl Side Chain
The carbon-carbon double bond in the butenyl side chain is a key site for a variety of chemical reactions, including additions and rearrangements.
The butenyl group, being an alkene, can potentially act as a dienophile in Diels-Alder reactions. sigmaaldrich.com The Diels-Alder reaction is a concerted cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. sigmaaldrich.comatc.io For 1,3-dimethyl-3-butenyl salicylate (B1505791) to participate as a dienophile, it would react with a conjugated diene. The general mechanism involves the [4+2] cycloaddition of pi electrons. sigmaaldrich.com
A hypothetical Diels-Alder reaction involving 1,3-dimethyl-3-butenyl salicylate as the dienophile and a simple diene like 1,3-butadiene (B125203) is depicted below:
Hypothetical Diels-Alder Reaction
| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Product |
|---|
The reaction between 2,3-dimethyl-1,3-butadiene (B165502) and acrolein, a similar dienophile, has been studied, providing a basis for understanding how such reactions proceed. researchgate.net The stereoselectivity of the Diels-Alder reaction is a critical aspect, often leading to the formation of specific stereoisomers. atc.io Hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, are also a possibility, potentially leading to the synthesis of heterocyclic rings. sigmaaldrich.com
The butenyl side chain can undergo isomerization, particularly double bond migration, under certain conditions. Studies on related compounds, such as 1-bromo-2-(2-phenyl-3-butenyl)benzene, show that treatment with reagents like magnesium or t-butyllithium can lead to double-bond isomerization. researchgate.net This suggests that under similar basic or organometallic conditions, the double bond in this compound could migrate to a more stable position.
Rearrangements of the butenyl side chain can also be triggered by radical or anionic intermediates. For instance, the cyclization of the o-(3-butenyl)phenyl system has been shown to proceed differently depending on whether a radical or carbanion intermediate is involved. researchgate.net While the radical cyclization of a related compound predominantly yields a 1,5-cyclization product, the anionic pathway leads to different rearranged products. researchgate.net
Ester Hydrolysis and Transesterification Mechanisms
The ester linkage in this compound is susceptible to hydrolysis, breaking the ester bond to yield salicylic (B10762653) acid and 1,3-dimethyl-3-buten-1-ol. This reaction is typically catalyzed by acids or bases. Base-catalyzed hydrolysis of salicylates generally follows a concerted solvent attack on the ester. aston.ac.uk
Transesterification is another important reaction, where the butenyl group is exchanged with the alkyl group of an alcohol solvent. google.com This reaction is also often base-catalyzed and can occur competitively with hydrolysis in alcoholic solutions. aston.ac.uk The rate and extent of transesterification depend on the concentration of the alcohol present. aston.ac.uk For instance, the transesterification of a salicylic lower alkyl ester with an alcohol having at least one carbon atom adjacent to the hydroxyl-bonded carbon can be achieved in the presence of a tin-based catalyst. google.com
Factors Influencing Ester Reactions
| Reaction | Catalyst | Key Factors |
|---|---|---|
| Hydrolysis | Acid or Base | pH, temperature |
Photochemical and Thermal Degradation Pathways
Information regarding the specific photochemical and thermal degradation pathways of this compound is limited. However, the presence of the chromophoric salicylate moiety suggests potential for photochemical reactions upon absorption of UV light. Salicylates are known to be used in sunscreens, indicating some level of photostability, but degradation can still occur.
Thermal degradation could involve various reactions, including decarboxylation of the salicylic acid moiety at high temperatures, or isomerization and polymerization of the butenyl side chain. The flash point of this compound is estimated to be 121.10 °C (250.00 °F), indicating its relative stability at lower temperatures. thegoodscentscompany.com
Oxidative Transformations and Radical Reactions
The unsaturated butenyl side chain is a likely site for oxidative transformations. Oxidation can lead to the formation of epoxides, diols, or cleavage of the double bond, depending on the oxidizing agent and reaction conditions.
Radical reactions can also occur at the butenyl side chain. For example, the addition of radicals to the double bond can initiate polymerization or other radical-mediated transformations. Studies on the reaction of similar compounds with radicals like the hydroxyl radical (OH) and chlorine atoms (Cl) have been conducted to understand their atmospheric reactivity. copernicus.org The study of o-(3-butenyl)phenyl systems has shown that radical intermediates can lead to cyclization products. researchgate.net
Catalytic Conversions Involving the Salicylate Moiety
The salicylate moiety itself can be involved in catalytic conversions. For example, the hydroxyl group can be alkylated or acylated. More complex transformations can also be envisioned. While specific catalytic conversions for this compound are not extensively documented, related salicylate esters undergo various reactions. For example, the transesterification process to produce different salicylic esters for use in perfumes often employs catalysts. google.com
Biological Activity Research: Mechanistic and Molecular Perspectives
In Vitro Studies on Anti-inflammatory Mechanisms of Salicylate (B1505791) Esters
The anti-inflammatory properties of salicylates have been a subject of intense research for over a century. ahajournals.org While acetylsalicylic acid (aspirin) is the most well-known derivative, its metabolite, salicylic (B10762653) acid, and other salicylate esters possess significant anti-inflammatory potency through various mechanisms. nih.gov
Investigation of Enzyme Inhibition Profiles Relevant to Inflammatory Pathways (e.g., COX enzymes)
A primary mechanism for the anti-inflammatory action of salicylates involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. webofjournals.comnih.gov Unlike aspirin (B1665792), which irreversibly acetylates and inactivates COX-1 and COX-2, sodium salicylate acts as a reversible inhibitor. nih.govacs.org
Studies have shown that sodium salicylate can inhibit prostaglandin E2 (PGE2) release in interleukin-1β-induced human A549 cells. nih.gov This inhibition of COX-2 activity is dependent on the concentration of arachidonic acid, the enzyme's substrate; high concentrations of arachidonic acid can overcome the inhibitory effect of salicylate. nih.govnih.gov This suggests a competitive inhibition mechanism at the arachidonic acid binding site.
Furthermore, some salicylate metabolites, such as gentisic acid (2,5-dihydroxybenzoic acid), have been found to significantly suppress LPS-induced PGE2 production in macrophages, whereas the parent compound, sodium salicylate, shows no significant inhibition in the same model. nih.govresearchgate.net Research has also identified a COX-1 variant, termed COX-3, which is selectively inhibited by analgesic and antipyretic drugs. nih.gov Certain nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac, aspirin, and ibuprofen have been shown to preferentially inhibit COX-3 over COX-1 and COX-2. nih.gov
The anti-inflammatory effects of salicylate-rich fractions from plants like Gaultheria trichophylla have been demonstrated through the significant inhibition of COX-2. nih.gov Similarly, methyl salicylate glycosides isolated from Gaultheria yunnanensis have demonstrated potent anti-inflammatory properties. nih.govnih.gov
Table 1: Inhibitory Effects of Various Salicylates on Inflammatory Enzymes
| Compound/Extract | Enzyme/Pathway | Model | Observed Effect | Reference |
|---|---|---|---|---|
| Sodium Salicylate | COX-2 | Human A549 Cells | Inhibited PGE2 release (IC50 = 5 µg/ml) | nih.gov |
| Gentisic Acid (Salicylate Metabolite) | COX-2 | RAW 264.7 Macrophages | Significantly suppressed LPS-induced PGE2 production | nih.gov |
| Salicylate-rich fraction (G-SAL) from G. trichophylla | COX-2 | In Vitro Assay | Significant inhibition (IC50 = 77.20 µg/ml) | nih.gov |
| Dipyrone | COX-3 | Canine COX-3 Assay | Inhibited COX-3 (IC50 = 52 µM) | nih.gov |
Molecular Interactions with Cellular Receptors and Signaling Cascades (in vitro)
Beyond direct enzyme inhibition, salicylates modulate inflammatory responses by interfering with key intracellular signaling pathways and transcription factors. nih.gov At therapeutic concentrations, aspirin and sodium salicylate have been shown to potently block the induction of COX-2 mRNA and protein levels in human umbilical vein endothelial cells. nih.gov This suggests that salicylates exert their anti-inflammatory effects in part by suppressing the gene expression of COX-2, thereby reducing the synthesis of proinflammatory prostaglandins. nih.gov
One of the critical targets of salicylate action is the nuclear transcription factor kappa B (NF-κB). ahajournals.orgnih.gov NF-κB is a pivotal regulator of numerous pro-inflammatory genes, including cytokines and adhesion molecules. Salicylates have been observed to inhibit the activation of NF-κB, which in turn suppresses the expression of these inflammatory mediators. ahajournals.orgnih.gov
In vitro studies on RAW264.7 macrophage cells have demonstrated that methyl salicylate glycosides can dose-dependently inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.gov These compounds also significantly suppress the accumulation of nitric oxide (NO) and reduce levels of reactive oxygen species (ROS), which are important mediators in the inflammatory cascade. nih.gov
Exploration of In Vitro Antimicrobial Properties and Modes of Action
Salicylate esters have demonstrated notable antimicrobial activity against a range of pathogens, including bacteria and fungi. Their modes of action often involve the disruption of microbial growth and virulence mechanisms, such as biofilm formation.
Efficacy against Specific Microbial Strains and Biofilm Formation
Various synthetic salicylate derivatives have been tested for their antimicrobial efficacy. For instance, new fatty acid salicylate esters have shown activity against Staphylococcus aureus, Streptococcus pyogenes, and Pseudomonas aeruginosa. researchgate.net Salicylanilide benzoates have exhibited significant antibacterial activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as ≥0.98 μmol/L. nih.gov
In the context of endodontics, a calcium hydroxide-containing salicylate sealer (Sealapex) was found to be effective against Enterococcus faecalis, a common pathogen in root canal infections. mdpi.com
Beyond inhibiting planktonic growth, salicylates can interfere with biofilm formation, a key virulence factor that contributes to chronic infections and antibiotic resistance. nih.govmdpi.com Sodium salicylate has been shown to reduce biofilm formation by P. aeruginosa. mdpi.com Studies using a 3D collagen-based biofilm model revealed that the presence of sodium salicylate during biofilm establishment resulted in increased susceptibility of the biofilm to silver, a common antimicrobial agent. mdpi.com
Table 2: In Vitro Antimicrobial Activity of Salicylate Derivatives
| Salicylate Derivative | Microbial Strain | Activity | MIC/Observation | Reference |
|---|---|---|---|---|
| Fatty Acid Salicylate Esters | Staphylococcus aureus | Antibacterial | 18.75 < MIC < 75.0 µg/mL | researchgate.net |
| Fatty Acid Salicylate Esters | Streptococcus pyogenes | Antibacterial | 2.34 < MIC < 18.75 µg/mL | researchgate.net |
| 5-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl benzoate | Gram-positive strains (incl. MRSA) | Antibacterial | ≥0.98 µmol/L | nih.gov |
| Sodium Salicylate | Pseudomonas aeruginosa | Anti-biofilm | Reduced biofilm biomass by 58% | mdpi.com |
| Sealapex (Salicylate-containing sealer) | Enterococcus faecalis | Antimicrobial | Demonstrated good antimicrobial effect | mdpi.com |
Mechanistic Insights into Cell Wall, Membrane, or Metabolic Pathway Disruption
The antimicrobial mechanisms of salicylates are multifaceted. One key area of impact is the attenuation of quorum sensing (QS), a cell-to-cell communication system that bacteria like P. aeruginosa use to coordinate virulence factor production and biofilm formation. mdpi.com Both aspirin and its active metabolite, salicylic acid, can attenuate QS, leading to reduced virulence. mdpi.com By modulating QS, sodium salicylate can decrease the production of several virulence factors in P. aeruginosa, contributing to its anti-biofilm effect. mdpi.com The disruption of the biofilm matrix can render the embedded bacteria more susceptible to conventional antimicrobial agents and host immune responses. nih.gov
In Vitro Antioxidant Activity and Radical Scavenging Mechanisms
The antioxidant capacity of salicylate derivatives is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. daneshyari.comnih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance. nih.gov Studies have shown that gentisic acid and its ester and amide analogs have a greater radical scavenging capacity than salicylic acid itself. daneshyari.comnih.gov This antioxidant property may provide an additional pathway for anti-inflammatory activity by quenching tyrosyl radicals within the COX active site, which are critical for the enzyme's oxidation process. daneshyari.com
Other assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging test, are also used to evaluate antioxidant potential. nih.gov Salicylate-rich extracts from plants have demonstrated strong antioxidant capacity in various non-cellular in vitro models. mdpi.com The antioxidant activity of some salicylate derivatives, such as certain 3-methoxyestra-1,3,5(10)-trien-17β-yl salicylates, has been confirmed in DPPH tests. researchgate.net This radical scavenging ability is a key feature of many phenolic compounds, including salicylates. researchgate.net
Structure-Activity Relationship (SAR) Studies for Related Alkenyl Salicylates
The biological activity of salicylates is intrinsically linked to their chemical structure. pharmacy180.com The core salicylic acid moiety, consisting of a phenolic ring and a carboxylic acid group, is essential for its activity. blogspot.comblogspot.com Modifications to this basic structure can significantly alter the compound's pharmacological properties. pharmacy180.com
Esterification of the carboxylic acid group is a common strategy to modify the properties of salicylic acid. blogspot.com Salicylate esters are generally more stable than the parent compound and can exhibit altered pharmacokinetic profiles, such as improved skin penetration. blogspot.com The nature of the ester group, including the length and branching of the alkyl or alkenyl chain, plays a crucial role in determining the compound's lipophilicity and, consequently, its biological activity. blogspot.comnih.gov Increased lipophilicity can lead to enhanced activity. blogspot.com
For alkenyl salicylates, the presence and position of the double bond within the ester chain can influence the molecule's interaction with biological targets. While specific research on 1,3-Dimethyl-3-butenyl salicylate is limited, general principles of salicylate SAR suggest that the branched and unsaturated nature of its butenyl group would significantly impact its absorption, distribution, metabolism, and ultimately, its biological response.
A number of natural salicylate derivatives have been identified and studied for their biological activities. nih.gov These compounds, found in various plants, often feature modifications to the salicylic acid core, including different esterifying groups. nih.gov A comparative analysis of this compound with these natural counterparts can provide insights into its potential biological profile.
Natural salicylates exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. nih.gov For instance, methyl salicylate, found in wintergreen, is a well-known topical analgesic. sciepub.com More complex natural derivatives, such as methyl salicylate glycosides isolated from Gaultheria yunnanensis, have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. nih.gov
Table 1: Comparative Analysis of this compound and Natural Salicylate Derivatives
| Compound Name | Structural Features | Known Biological Activities |
| This compound | Salicylic acid with a branched, unsaturated C6 ester | Hypothesized anti-inflammatory and analgesic properties based on salicylate core |
| Methyl Salicylate | Simple methyl ester of salicylic acid | Analgesic, rubefacient sciepub.com |
| Salicin | Glucoside of salicyl alcohol | Converted to salicylic acid in vivo, anti-inflammatory, analgesic nih.gov |
| Amorfrutins | Salicylic acid with a geranyl or farnesyl group | Anti-diabetic, anti-inflammatory nih.gov |
| Ginkgolic Acids | 2-hydroxy-6-alkylbenzoic acids | Anticancer properties nih.gov |
| Tetrahydrocannabinolic acid (THCA) | Salicylic acid core with a pentyl and a terpene-derived ring system | Anti-inflammatory (COX-1 and COX-2 inhibition) nih.gov |
| Cannabidiolic acid (CBDA) | Salicylic acid core with a pentyl and a terpene-derived ring system | Anti-inflammatory (selective COX-2 inhibition), anti-emetic, anticonvulsant nih.gov |
Based on its structure, this compound possesses a more complex and lipophilic ester chain compared to simple methyl salicylate. This increased lipophilicity, due to the C6 chain, might enhance its ability to penetrate biological membranes. The presence of two methyl groups introduces steric hindrance, which could influence its interaction with metabolic enzymes and biological targets. Furthermore, the terminal double bond in the butenyl group adds a point of reactivity that is absent in saturated alkyl salicylates, potentially leading to different metabolic pathways or target interactions.
The specific biological responses of salicylate derivatives are dictated by key structural features that govern their interaction with molecular targets. The foundational structure for activity is the salicylate anion. pharmacy180.com
Key structural modifications and their general effects include:
The Carboxylic Acid and Phenolic Hydroxyl Groups : The relative ortho position of the hydroxyl and carboxylic acid groups on the phenolic ring is crucial for activity. blogspot.com Moving the hydroxyl group to the meta or para position abolishes the anti-inflammatory activity. pharmacy180.com
Substitutions on the Phenolic Ring : The addition of groups to the aromatic ring can modulate activity. For example, halogenation at the 3- and/or 5-positions can enhance potency. pharmacy180.com
Modification of the Carboxylic Acid Group : Esterification of the carboxylic acid can lead to compounds with different stabilities and pharmacokinetic properties. blogspot.com For instance, the esterification of salicylic acid has been shown to increase its anti-inflammatory activity in some contexts. nih.gov
The Nature of the Ester Group : The size, shape, and lipophilicity of the alcohol moiety in salicylate esters can significantly influence their biological profile. nih.gov Longer or bulkier alkyl groups can increase lipophilicity, which may enhance certain biological activities. blogspot.com
In the case of this compound, the ester group is the most distinguishing feature.
Table 2: Key Structural Features of this compound and Their Potential Biological Significance
| Structural Feature | Description | Potential Influence on Biological Response |
| Salicylate Core | 2-hydroxybenzoic acid moiety | Essential for the primary anti-inflammatory and analgesic effects. pharmacy180.com |
| Ester Linkage | Carboxylic acid is esterified | Increases lipophilicity and may enhance membrane permeability compared to salicylic acid. blogspot.com |
| 1,3-Dimethyl Groups | Two methyl groups on the butenyl chain | Increases steric bulk and lipophilicity; may influence binding to target proteins and metabolic stability. blogspot.com |
| 3-Butenyl Chain | Four-carbon chain with a terminal double bond | The double bond introduces electronic and structural features that could lead to unique interactions with biological targets or alternative metabolic pathways compared to saturated alkyl esters. |
The combination of a branched alkyl structure (the dimethyl groups) and an unsaturated tail (the butenyl group) in the ester of this compound suggests a molecule with a distinct toxicokinetic and pharmacodynamic profile compared to simpler salicylates. The increased bulk and lipophilicity conferred by the ester may favor partitioning into lipid-rich environments, potentially influencing its local concentration and duration of action in certain tissues. The terminal double bond could be a site for metabolic reactions, such as epoxidation or hydration, which would lead to metabolites with their own biological activities.
Environmental Fate and Degradation Studies
Abiotic Degradation Processes in Environmental Compartments
Abiotic degradation, driven by physical and chemical processes, plays a significant role in the transformation of organic compounds in the environment. For 1,3-Dimethyl-3-butenyl salicylate (B1505791), the key abiotic processes would likely be photolysis, hydrolysis, and atmospheric oxidation.
Photolytic and Hydrolytic Transformation Kinetics in Aqueous Systems
Photolysis: Salicylate esters, in general, are known to absorb ultraviolet (UV) light, which can lead to direct photolysis. nih.gov For instance, studies on methyl salicylate have shown that it has a UV absorption maximum at 305 nm, indicating a potential for direct photolysis in the environment. nih.gov One study reported a photolysis half-life for methyl salicylate of approximately 48 minutes in a solution under specific laboratory conditions, suggesting that direct photolysis could be an important degradation pathway. nih.gov The presence of the aromatic ring and the ester functional group in 1,3-Dimethyl-3-butenyl salicylate suggests that it may also undergo photolytic degradation when exposed to sunlight in surface waters. However, without specific experimental data, the kinetics of this process remain unknown.
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. This process can be influenced by pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases. Studies on other salicylate esters, such as methyl salicylate, have indicated that the rate of hydrolysis increases with increasing pH, which is characteristic of base-catalyzed reactions. nih.gov For example, one study measured a hydrolysis half-life for methyl salicylate of 57 minutes at a pH of 9.48 and a temperature of 44°C. nih.gov It can be expected that this compound would also undergo hydrolysis, breaking down into salicylic (B10762653) acid and 1,3-dimethyl-3-buten-1-ol. The rate of this reaction in natural waters (typically pH 6-9) would depend on the specific conditions, but it is a plausible degradation pathway.
Atmospheric Oxidation Pathways and Identification of Degradation Products
Once volatilized into the atmosphere, this compound would be subject to oxidation, primarily by hydroxyl (OH) radicals, which are highly reactive and play a key role in the breakdown of volatile organic compounds (VOCs).
Specific studies on the atmospheric oxidation of this compound are not available. However, research on a similar compound, methyl salicylate, provides some insights. Theoretical studies on the atmospheric oxidation of methyl salicylate by OH radicals have estimated its atmospheric lifetime to be approximately 2.95 to 3.44 days. researchgate.net This suggests that it can be considered a medium-lifetime volatile organic compound. researchgate.net
The oxidation of this compound would likely proceed through two main pathways:
Reaction with the aromatic ring: OH radicals can add to the aromatic ring, leading to the formation of hydroxylated and subsequently ring-opened products.
Reaction with the butenyl side chain: The double bond in the 3-butenyl group is a likely site for attack by OH radicals and ozone (O3), leading to the formation of various oxygenated products such as aldehydes, ketones, and organic acids.
The degradation products would depend on the specific atmospheric conditions. For example, the atmospheric oxidation of 1,3-butadiene (B125203), which shares a similar structural feature, is known to produce a variety of oxygenated compounds and can contribute to the formation of secondary organic aerosol (SOA). mendeley.com It is plausible that the atmospheric degradation of this compound would also lead to the formation of a complex mixture of smaller, more oxidized compounds.
Biotic Degradation Mechanisms
Biotic degradation, or biodegradation, is the breakdown of organic compounds by microorganisms and is a critical process in soil and water systems.
Microbial Degradation Pathways in Soil and Water Systems
There is a lack of specific studies on the microbial degradation of this compound. However, the degradation of salicylic acid and other salicylates has been studied in various microorganisms. Salicylate is a key intermediate in the microbial degradation of naphthalene, a polycyclic aromatic hydrocarbon. mdpi.comresearchgate.net
Bacteria capable of degrading salicylate are widespread in the environment. researchgate.net The typical aerobic degradation pathway of salicylate proceeds through its conversion to catechol. researchgate.net This is then followed by the cleavage of the aromatic ring by catechol dioxygenase enzymes, leading to intermediates that can enter central metabolic pathways like the Krebs cycle. mdpi.comresearchgate.net
Given that hydrolysis of this compound would yield salicylic acid, it is highly probable that this compound is biodegradable. The initial step would likely be the enzymatic hydrolysis of the ester bond, followed by the degradation of salicylic acid and 1,3-dimethyl-3-buten-1-ol by different microbial pathways. The unsaturated alcohol could potentially be oxidized to the corresponding acid and further metabolized.
Characterization of Metabolites and Enzyme Systems Involved in Biodegradation
As no specific studies on the biodegradation of this compound have been published, the metabolites and specific enzyme systems have not been characterized.
Based on analogous pathways, the initial enzyme responsible for the degradation would likely be an esterase, which would catalyze the hydrolysis of the ester bond. The resulting salicylic acid would then be hydroxylated to catechol by a salicylate hydroxylase. The catechol would be further processed by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, which cleave the aromatic ring. researchgate.net The genes for these enzymes are often found on plasmids in bacteria such as Pseudomonas species. mdpi.comresearchgate.net
The degradation of the 1,3-dimethyl-3-butenyl alcohol portion would likely involve alcohol dehydrogenases and aldehyde dehydrogenases to oxidize the alcohol to a carboxylic acid, which could then be broken down further, potentially via beta-oxidation if the double bond is saturated.
Environmental Distribution and Persistence Modeling
Due to the lack of experimental data on the physicochemical properties and degradation kinetics of this compound, robust environmental distribution and persistence modeling has not been reported in the literature.
However, some estimated properties are available. The octanol-water partition coefficient (logP) is estimated to be 4.393, which suggests a moderate potential for bioaccumulation in fatty tissues of organisms and sorption to organic matter in soil and sediment. thegoodscentscompany.com The estimated water solubility is low, at 8.437 mg/L at 25°C. thegoodscentscompany.com
Models like the EPA's EPI Suite™ could be used to estimate the environmental fate of this compound. Based on its structure, it would be expected to partition between water, soil, and air. Its persistence would be a function of the rates of photolysis, hydrolysis, atmospheric oxidation, and biodegradation. Given the potential for multiple degradation pathways, it is unlikely to be highly persistent in the environment, but without experimental data, this remains a prediction.
Conceptual Methodologies for Predicting Environmental Concentrations (PEC)
Predicting the concentration of a substance in the environment is a cornerstone of environmental risk assessment. taylorandfrancis.com The Predicted Environmental Concentration (PEC) is an estimated value derived from models that consider the substance's properties, use patterns, and environmental characteristics. erasm.org
One of the most established tools for this purpose is the European Union System for the Evaluation of Substances (EUSES) model. wikipedia.orgchemsafetypro.com EUSES is a mathematical model that calculates PECs for various environmental compartments, including water, soil, and sediment. wikipedia.orgchemsafetypro.com The model integrates data on a substance's physicochemical properties, such as vapor pressure and water solubility, with information on its production volume, use categories, and release scenarios. chemsafetypro.com
For a substance like this compound, which is used in consumer products, the primary release pathway to the environment is expected to be through wastewater treatment plants (WWTPs). The concentration in the aquatic environment would then depend on the efficiency of the WWTP in removing the substance and the dilution factor of the receiving water body.
Conceptual Application of EUSES for this compound:
To estimate the PEC of this compound using a model like EUSES, the following data points would be crucial:
| Parameter | Description | Relevance for PEC Calculation |
| Production Volume | The total amount of the substance produced or imported annually. | A higher volume generally leads to a higher potential environmental concentration. |
| Use Pattern | The types of products it is used in (e.g., soaps, lotions, detergents). | This determines the primary release pathways (e.g., down-the-drain for rinse-off products). |
| Release Fractions | The proportion of the substance released to different environmental compartments during its lifecycle. | For fragrance ingredients in personal care products, a significant fraction is released to wastewater. |
| Physicochemical Properties | Vapor pressure, water solubility, and octanol-water partition coefficient (Log Kow). | These properties govern how the substance partitions between air, water, soil, and biota. |
| Degradation Rates | Biodegradation, hydrolysis, and photolysis rates. | These determine the persistence of the substance in the environment. |
This table is interactive. Click on the headers to learn more about each parameter.
Given the lack of specific experimental data for this compound, default values and data from similar salicylate compounds would be used in a preliminary PEC assessment.
Theoretical Assessment of Bioaccumulation Potential in Model Ecosystems
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. A key parameter for assessing bioaccumulation potential is the octanol-water partition coefficient (Log Kow), which indicates a substance's lipophilicity or "fat-loving" nature. Substances with a high Log Kow are more likely to accumulate in the fatty tissues of organisms.
Key Parameters for Bioaccumulation Assessment:
| Parameter | Estimated Value/Range | Significance |
| Log Kow (LogP) | ~4.4 | Indicates a moderate potential for bioaccumulation. Substances with a Log Kow between 3 and 5 are often considered to have some bioaccumulative potential. |
| Bioconcentration Factor (BCF) | Not available (Predicted) | The BCF is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding water. It can be predicted from Log Kow using QSAR models. |
| Biotransformation Rate | Not available | The rate at which an organism can metabolize and eliminate the substance. A higher biotransformation rate can reduce the extent of bioaccumulation. |
This table is interactive. Explore the parameters to understand their role in bioaccumulation.
QSAR and In Vitro Models in Bioaccumulation Assessment:
In the absence of in vivo fish bioaccumulation studies, which are costly and involve animal testing, predictive models are increasingly used. nih.gov QSAR models can provide an initial estimate of the Bioconcentration Factor (BCF) based on the Log Kow. sfu.canih.gov
Furthermore, in vitro methods using fish liver cells or enzymes can provide data on the biotransformation rate of a substance. givaudan.comumn.edu This information can be used to refine the BCF predictions from QSAR models, as a substance that is readily metabolized is less likely to bioaccumulate, even if it has a high Log Kow. nih.gov For fragrance ingredients, such in vitro to in vivo extrapolation (IVIVE) models are valuable tools for assessing bioaccumulation potential without resorting to animal testing. umn.edu
For this compound, a theoretical assessment would involve:
Using the estimated Log Kow of ~4.4 as a primary indicator of moderate bioaccumulation potential.
Applying various QSAR models to predict a range of BCF values.
Conceptually considering the potential for biotransformation based on the chemical structure of salicylates, which are known to undergo metabolism in organisms.
Advanced Applications in Material Science and Chemical Engineering Research
Role as a Synthetic Intermediate for Specialty Chemicals and Fine Chemicals
While specific research detailing the use of 1,3-Dimethyl-3-butenyl salicylate (B1505791) as a direct intermediate is limited, the reactivity of its constituent parts—the salicylate ester and the dimethyl butenyl group—suggests its potential in synthesizing a range of specialty and fine chemicals. Salicylate esters are important fine chemical products used widely in fragrances, cosmetics, and pharmaceuticals. google.com The butenyl group, with its terminal double bond, is susceptible to a variety of addition reactions, potentially allowing for the introduction of new functional groups.
Conceptually, this compound could serve as a building block in multi-step syntheses. For instance, the double bond could undergo reactions such as hydrogenation, halogenation, or epoxidation to create new derivatives. These derivatives could then be further modified at the salicylate portion of the molecule, offering a pathway to complex structures that may have applications as active pharmaceutical ingredients or specialized fragrance components. The synthesis of various salicylate esters, such as isopropyl salicylate and benzyl (B1604629) salicylate, from salicylic (B10762653) acid and the corresponding alcohol demonstrates the versatility of the salicylate core in forming new chemical entities. google.com
Table 1: Potential Reactions for Derivatization
| Molecular Moiety | Reaction Type | Potential Product Class |
|---|---|---|
| Butenyl Group | Hydrogenation | Saturated Alkyl Salicylates |
| Butenyl Group | Halogenation | Halogenated Salicylate Derivatives |
| Butenyl Group | Epoxidation | Epoxy-Salicylate Compounds |
| Salicylate Ester | Hydrolysis | Salicylic Acid and 1,3-Dimethyl-3-buten-1-ol |
Exploration of the Compound's Utility in Novel Polymer Architectures and Advanced Material Systems (Conceptual Research)
The bifunctional nature of 1,3-Dimethyl-3-butenyl salicylate makes it a compelling, albeit conceptual, candidate for creating novel polymer architectures. The salicylate group can be incorporated into polymer backbones, while the butenyl group offers a site for polymerization or post-polymerization modification.
Research into polymers built from salicylic acid has shown that these materials can be biodegradable and have applications in targeted nanotherapeutics. nih.govyork.ac.uk For instance, salicylic acid has been successfully incorporated into polyesters and polyanhydride esters to create polymers with enhanced hydrolytic degradability. researchgate.netdigitellinc.comumn.edu This is a significant advantage for developing sustainable plastics. umn.edu A strategy developed at the University of Minnesota involves incorporating salicylic acid moieties into commercial polymers like polylactic acid (PLA) through transesterification to enhance their degradation in various environments, including seawater. umn.edu
Theoretically, this compound could be used in a similar fashion. The ester could be used in polycondensation reactions, or the butenyl group's double bond could be exploited in addition polymerization. This could lead to the creation of specialty polymers with built-in functionality. For example, a polymer with pendant salicylate groups could have tailored degradability or be designed for controlled release applications.
Table 2: Conceptual Polymerization Strategies
| Polymerization Method | Role of this compound | Potential Polymer Type | Key Feature |
|---|---|---|---|
| Polycondensation | Monomer (after hydrolysis to acid) | Polyester, Polyanhydride | Biodegradability, Controlled Release nih.govresearchgate.net |
| Addition Polymerization | Monomer | Polyolefin with Salicylate Side Chains | Functionalized Commodity Plastic |
Potential in Chemical Sensing and Analytical Method Development (Conceptual Research)
Conceptually, this compound possesses features that could be exploited for chemical sensing and analytical method development. The phenolic hydroxyl group of the salicylate moiety is a known coordination site for metal ions and can be electrochemically active. This property is the basis for many salicylate-based sensors.
A variety of analytical techniques have been reported for the determination of salicylic acid and its derivatives, including UV-Spectrophotometry, HPLC, and ion-selective electrodes. sryahwapublications.comresearchgate.netresearchgate.net These methods often rely on the unique spectroscopic or electrochemical properties of the salicylate structure. For example, methyl salicylate has been used as a chemical agent simulant for mustard gas in the testing of chemical agent detection equipment, as it triggers a response in M8 and M9 detection papers. dtic.mil This indicates the molecule's ability to interact with and be recognized by specific chemical systems.
The development of a sensor based on this compound could involve immobilizing the compound on a transducer surface. The interaction of an analyte with the salicylate group could induce a measurable change in fluorescence, color, or electrochemical potential. The butenyl tail could be used to tune the solubility and film-forming properties of the sensing material or to provide an additional site for interaction with analytes.
Development of Sustainable Synthesis Pathways and Green Chemistry Approaches
The synthesis of salicylate esters is an area where green chemistry principles are being actively applied to reduce environmental impact. Traditional esterification methods often use toxic solvents and harsh catalysts. nih.govgoogle.com
Recent research has focused on developing greener routes for producing salicylates. One approach involves using solid acid catalysts, which are less corrosive, reusable, and reduce waste. A novel sulfated iron oxide-zirconia catalyst has been shown to be highly effective for the synthesis of methyl salicylate from salicylic acid and dimethyl carbonate, a green alkylating agent. researchgate.net This process operates without a solvent, leading to a high-quality product with 99% conversion of salicylic acid at 120°C. researchgate.net Another patented method describes the use of a novel esterification solid acid catalyst with toluene (B28343) as a dehydrating agent, which also boasts high catalyst activity and high yield. google.com
Furthermore, there is a growing interest in synthesizing salicylic acid itself from natural, renewable sources. A green chemistry method has been developed to synthesize natural salicylic acid (NSA) from wintergreen oil. nih.govscribd.com This bio-based approach not only avoids the use of fossil fuel-derived materials but has also been shown to produce a form of salicylic acid that may overcome some of the cytotoxic effects associated with the synthetically derived version. nih.gov
Applying these green principles to the synthesis of this compound would likely involve the esterification of bio-based salicylic acid with 1,3-dimethyl-3-buten-1-ol using a solid, reusable acid catalyst and minimizing or eliminating the use of hazardous solvents.
Table 3: Comparison of Synthesis Approaches for Salicylates
| Method | Catalyst | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Traditional Esterification | Concentrated Sulfuric Acid | Methanol | Established, low-cost reagents | google.com |
| Solid Acid Catalyst | Sulfated Fe2O3–ZrO2 | None (Solvent-free) | High conversion (99%), reusable catalyst, no solvent waste | researchgate.net |
| Solid Acid Catalyst | Novel Esterification Solid Acid | Toluene (as dehydrating agent) | Low energy, no secondary pollution, high yield | google.com |
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical and materials science, moving from traditional trial-and-error to predictive, data-driven discovery. nih.gov For 1,3-Dimethyl-3-butenyl salicylate (B1505791), these computational tools offer a powerful avenue for accelerated research and development.
Machine learning algorithms, such as random forests and neural networks, have already proven effective in predicting the properties of related molecules, like the solubility of salicylic (B10762653) acid in various solvents with high accuracy. azoai.com A similar approach could be employed for 1,3-Dimethyl-3-butenyl salicylate to forecast its physicochemical properties, including solubility, boiling point, vapor pressure, and logP (octanol-water partition coefficient). thegoodscentscompany.com Such predictions are invaluable for formulation science, particularly in cosmetics and fragrance applications where this compound is used. thegoodscentscompany.com
Furthermore, deep generative models can be used to design novel salicylate derivatives. nih.gov By training these models on large datasets of known compounds and their properties, researchers can generate new molecular structures, variations of this compound, with optimized characteristics. This could lead to the discovery of derivatives with enhanced fragrance profiles, improved stability, or novel biological activities. AI can also help predict the mode of action of new compounds, significantly speeding up the screening process for potential therapeutic applications. nih.gov
Advanced Spectroscopic Techniques for In Situ and Real-Time Monitoring of Chemical Reactions
The synthesis of specialty chemicals like this compound requires precise control over reaction conditions to maximize yield and purity. Advanced spectroscopic techniques offer the ability to monitor these processes in real-time, providing deep insights into reaction mechanisms and kinetics. numberanalytics.com
Future research could leverage these methods to optimize the esterification reaction between salicylic acid and 1,3-dimethyl-3-butenol.
Potential Spectroscopic Applications for Synthesis Monitoring:
| Spectroscopic Technique | Application in Synthesis of this compound | Potential Insights |
| 2D-IR Spectroscopy | Studying molecular interactions and structural changes during the esterification reaction. numberanalytics.com | Detailed understanding of bond formation and the role of catalysts. |
| Time-Resolved IR (TRIR) | Monitoring reaction dynamics on ultrafast timescales. numberanalytics.com | Elucidation of reaction kinetics and the identification of short-lived intermediates. |
| Raman Spectroscopy | Non-destructive monitoring of reactant consumption and product formation through characteristic vibrational modes. nih.gov | Real-time data on reaction progress and conversion rates. |
| Hyphenated Methods (e.g., GC-MS) | Separating and identifying components of the reaction mixture, including byproducts and impurities. numberanalytics.comresearchgate.net | Optimization of reaction conditions to minimize side reactions and improve product purity. |
| UV-Vis Spectroscopy | Quantitative analysis of the final product, often after complexation with a coloring agent like iron(III). researchgate.net | Accurate determination of product concentration and yield. |
The integration of these techniques, particularly within microfluidic or lab-on-a-chip systems, could enable high-throughput screening of reaction conditions, leading to more efficient and controlled manufacturing processes. numberanalytics.com
Mechanistic Elucidation of Novel Biological Interactions at the Molecular Level
Salicylates are known to exert a range of biological effects, most famously the anti-inflammatory action of aspirin (B1665792) through the inhibition of cyclooxygenase (COX) enzymes. researchgate.netdrugbank.com Other salicylates have been shown to interact directly with the lipid bilayers of cell membranes and to inhibit the transcription of certain genes. nih.govnih.gov
The unique structure of this compound, specifically its bulky and unsaturated alkyl side chain, presents an opportunity to investigate novel biological interactions. Future research should focus on whether this structural modification alters its mechanism of action compared to simpler salicylates. For example, extensive molecular dynamics simulations could be employed to model how the compound partitions into and affects the properties of a model cell membrane, similar to studies performed on salicylic acid. nih.gov These simulations could reveal if the compound causes membrane thinning or disorder, which may be linked to antimicrobial or other biological activities. nih.gov
Furthermore, studies could explore its binding affinity to various protein targets beyond COX, including those involved in inflammation and sensory perception. Understanding these molecular-level interactions is the first step in identifying potential new therapeutic or cosmetic applications for the compound.
Exploration of Sustainable Production and Lifecycle Assessment Methodologies
Modern chemical manufacturing places a strong emphasis on "green chemistry" and sustainability. researchgate.net Future research on this compound should include the development of more environmentally friendly production methods and a thorough evaluation of its lifecycle.
Sustainable synthesis routes could involve:
Bio-catalysis: Using enzymes to catalyze the esterification process, which can operate under milder conditions and with higher specificity than traditional chemical catalysts.
Renewable Feedstocks: Investigating the production of the 1,3-dimethyl-3-butenol alcohol component from renewable, plant-based sources.
Solvent Reduction: Employing solvent-free reaction conditions or using greener solvents to minimize waste and environmental impact. researchgate.net The synthesis of salicylic acid itself from wintergreen oil is an example of a greener pathway that can be built upon. researchgate.net
A comprehensive Lifecycle Assessment (LCA) would be crucial to quantify the environmental footprint of this compound. An LCA evaluates the impact from raw material extraction and synthesis to its use in consumer products and its ultimate fate in the environment (biodegradability and potential for bioaccumulation). This holistic approach ensures that the development of this compound aligns with modern principles of sustainability.
Comprehensive Comparative Studies with Structurally Diverse Salicylate Derivatives and Isomers
To fully understand the unique properties of this compound, it is essential to conduct comprehensive comparative studies with other structurally diverse salicylate esters. These studies would benchmark its physicochemical, biological, and organoleptic properties against those of other well-known derivatives used in various industries.
Systematic comparisons could elucidate structure-activity relationships, revealing how modifications to the ester group influence a compound's characteristics. For instance, comparing its fragrance profile to that of Isoamyl Salicylate (known for its herbal, sweet aroma) or Benzyl (B1604629) Salicylate (faint, sweet, floral) could provide valuable data for the perfumery industry. nih.govchembk.com Comparing its potential biological activity to that of anti-inflammatory salicylates could highlight its therapeutic potential. carewellpharma.in
Comparative Data of Salicylate Derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Primary Use/Characteristic |
| This compound | 80118-10-1 | C13H16O3 | 220.26 | Fragrance Agent thegoodscentscompany.com |
| Methyl Salicylate | 119-36-8 | C8H8O3 | 152.15 | Fragrance, Flavoring, Liniments cir-safety.org |
| Isoamyl Salicylate | 87-20-7 | C12H16O3 | 208.25 | Fragrance (Herbal, Sweet) chembk.comnih.gov |
| Benzyl Salicylate | 118-58-1 | C14H12O3 | 228.24 | Fragrance (Fixative), UV Absorber nih.gov |
| Homosalate | 118-56-9 | C16H22O3 | 262.34 | UV Filter in Sunscreens canada.ca |
| Ethyl Salicylate | 118-61-6 | C9H10O3 | 166.17 | Flavoring, Fragrance (Minty) drugbank.com |
Such comparative data, expanded through further experimental research, would provide a clear context for the specific advantages and potential applications of this compound, guiding its future development and commercialization.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,3-Dimethyl-3-butenyl salicylate, and how do reaction parameters influence yield and purity?
- Methodology : Transesterification is a common approach, where methyl salicylate reacts with 1,3-dimethyl-3-butenol in the presence of a catalyst like titanium isopropoxide. Optimization involves varying molar ratios (e.g., 1:3 to 1:6 alcohol:ester), temperature (e.g., 200°C), and reaction time (e.g., 2 hours). Post-synthesis purification via vacuum distillation and characterization by FTIR/NMR ensures structural fidelity .
- Data Considerations : Comparative studies between batch and continuous-flow reactors could address scalability. Contradictions in yield may arise from catalyst efficiency or side reactions (e.g., isomerization of the butenyl group), requiring GC-MS analysis .
Q. How can spectroscopic and chromatographic techniques be applied to validate the compound’s structure and purity?
- Methodology :
- FTIR : Identifies ester (C=O stretch ~1740 cm⁻¹) and hydroxyl (broad peak ~3200 cm⁻¹) groups.
- NMR : ¹H NMR resolves the allylic protons of the butenyl group (δ 5.2–5.8 ppm) and methyl substituents (δ 1.2–1.5 ppm).
- HPLC : Quantifies purity using reverse-phase C18 columns with UV detection at 300 nm, calibrated against synthetic standards .
Advanced Research Questions
Q. How can contradictions in reported physicochemical properties (e.g., logP, solubility) be resolved through experimental and computational approaches?
- Methodology :
- Experimental : Measure partition coefficients (logP) using shake-flask methods with octanol/water systems. Solubility studies in DMSO/PBS at physiological pH (7.4) identify formulation challenges .
- Computational : Density Functional Theory (DFT) predicts electronic properties, while Molecular Dynamics (MD) simulations model solvation effects. Discrepancies between experimental and calculated values may indicate polymorphism or solvent interactions .
Q. What mechanistic insights explain the compound’s bioactivity in modulating inflammatory or metabolic pathways?
- Methodology :
- In Vitro Assays : NF-κB inhibition assays (e.g., luciferase reporter cells) quantify anti-inflammatory effects. Insulin secretion studies in pancreatic β-cells (e.g., INS-1E line) under high-glucose conditions assess metabolic activity .
- Structural Analysis : X-ray crystallography of the compound bound to targets (e.g., cyclooxygenase-2) reveals binding modes. Compare with salicylate derivatives to identify structure-activity relationships (SAR) .
Q. How can in vitro models elucidate metabolic pathways and potential toxicity?
- Methodology :
- Hepatocyte Metabolism : Incubate with primary human hepatocytes and analyze metabolites via LC-HRMS. Identify phase I/II transformations (e.g., hydroxylation, glucuronidation).
- Toxicity Screening : Mitochondrial respiration assays (Seahorse Analyzer) and ROS detection in HepG2 cells assess cellular stress .
Q. What strategies improve the compound’s stability under varying storage and physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation products via UPLC-PDA .
- Formulation : Encapsulation in PLGA nanoparticles or cyclodextrin complexes enhances thermal stability and bioavailability .
Q. How do protein-binding interactions influence pharmacokinetics, and how can they be studied structurally?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to serum albumin or cytochrome P450 isoforms.
- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., ST1710 transcription factor) to map binding pockets .
Q. What advanced analytical methods quantify the compound in biological matrices (e.g., plasma, plant tissues)?
- Methodology :
- LC-MS/MS : Use multiple reaction monitoring (MRM) for sensitive detection (LOD < 1 ng/mL). Validate with spike-recovery experiments in murine plasma .
- Microextraction Techniques : Solid-phase microextraction (SPME) coupled with GC-MS minimizes matrix interference in plant tissue analysis .
Key Considerations for Researchers
- Contradictions : Discrepancies in physicochemical data (e.g., solubility) may stem from isomerization of the butenyl group or solvent polarity effects. Validate with orthogonal methods (e.g., DSC for melting point analysis) .
- Advanced Techniques : Cryo-EM and MD simulations are critical for resolving dynamic interactions in lipid membranes or protein complexes .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, particularly for metabolic and toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
